Emeramide is classified as a small molecule drug and is primarily recognized for its role as a chelating agent. It is particularly effective against heavy metals such as mercury, lead, and cadmium. The compound's chemical formula is , with a CAS Registry Number of 351994-94-0. Emeramide has been investigated for various therapeutic areas, including mercury poisoning and iron overload conditions .
Emeramide is synthesized through the reaction of isophthaloyl chloride with 2-mercaptoethylamine. The synthesis typically occurs in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation of the thiol groups. Key parameters for the synthesis include:
A typical synthesis involves dissolving 2-aminoethylthiol hydrochloride in chloroform along with triethylamine, followed by the slow addition of isophthaloyl chloride. The resulting precipitate is collected and purified through recrystallization .
Emeramide consists of two thiol groups linked by amide bonds. Its structure can be represented as follows:
Where represents the ethyl group from 2-mercaptoethylamine. The presence of thiol groups contributes to its chelating properties, allowing it to form stable complexes with heavy metals. The molecular structure enables Emeramide to interact effectively with metal ions, enhancing its efficacy as a chelator .
Emeramide undergoes several important chemical reactions:
These reactions are critical for understanding how Emeramide can be utilized in therapeutic contexts and its stability under various conditions .
Emeramide functions primarily as a heavy metal chelator, targeting toxic metals in biological systems. Its mechanism of action includes:
Emeramide exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations and therapeutic interventions .
Emeramide has significant scientific applications, particularly in the fields of toxicology and pharmacology:
Emeramide's promising profile positions it as a candidate for further research and clinical trials aimed at addressing heavy metal toxicity and related disorders .
Emeramide (NBMI) is synthesized via a nucleophilic acyl substitution reaction between isophthaloyl chloride and 2-aminoethanethiol hydrochloride (cysteamine hydrochloride). The process occurs under anhydrous conditions in chloroform, with triethylamine acting as an acid scavenger. Key reaction parameters include:
Table 1: Optimization of NBMI Synthesis
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | Chloroform | Chloroform/Toluene (1:1) | ↑ Yield by 15% |
Reaction Temperature | 25°C | 0–5°C | ↓ Disulfide impurities |
Cysteamine Equivalents | 2.0 | 2.2 | ↑ Purity to >99.5% |
Acid Scavenger | Pyridine | Triethylamine | ↑ Reaction rate 2x |
Alternative routes include microwave-assisted synthesis (30 minutes vs. 2 hours), but scalability remains challenging [4]. The product’s identity is confirmed via LC-MS (C₁₂H₁₆N₂O₂S₂, MW 284.40) and NMR (δ 8.5 ppm for aromatic protons; δ 2.8 ppm for –CH₂SH) [4] [6].
NBMI’s lipophilicity (logP 1.8) enables cell membrane penetration but requires optimization for blood-brain barrier (BBB) crossing. Strategic modifications include:
Table 2: Structural Analogs of NBMI and Key Properties
Modification Site | Analog Structure | logP | Papp (×10⁻⁶ cm/s) | Brain Uptake |
---|---|---|---|---|
None (NBMI) | Isophthalamide core | 1.8 | 5.2 | Baseline |
meta-OCH₃ | Methoxy-substituted core | 2.3 | 6.1 | ↑ 40% |
Reduced amide | –CH₂NH– linker | 2.0 | 8.7 | ↑ 65% |
Diacetyl prodrug | –SCOCH₃ groups | 2.5 | N/A | ↑ Oral absorption |
Molecular dynamics simulations confirm that methyl substitutions disrupt crystalline packing, enhancing solubility in lipid bilayers [7]. In vitro assays using Caco-2 cells show modified analogs achieve 92% apical-to-basolateral transport vs. 78% for NBMI [7].
Emeramide forms thermodynamically stable 2:1 (NBMI:Hg) complexes with Hg²⁺, characterized by:
Table 3: Stability of NBMI-Hg Complex vs. Conventional Chelators
Chelator | Kd (M) | pH Stability Range | Solvent Resistance | Oxidative Resistance |
---|---|---|---|---|
NBMI | 10⁻²⁰ | 1–13 | Insoluble in 22 solvents | Resists 1 mM H2O2 |
DMSA | 10⁻¹⁶ | 4–8 | Soluble in water | Decomposes at >0.1 mM H2O2 |
DMPS | 10⁻¹⁵ | 5–9 | Partially soluble | Moderate decomposition |
In physiological environments, NBMI-Hg complexes remain intact during biliary excretion. Human trials confirm a 30% reduction in urinary Hg persists 30 days post-treatment, demonstrating negligible remobilization [3] [9]. X-ray absorption spectroscopy shows Hg coordinates exclusively with NBMI thiolates, preventing transchelation to albumin or glutathione [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7